Furan, 2,2'-(1-methylethylidene)bis-
Description
Furan, 2,2'-(1-methylethylidene)bis- (CAS No. 61093-48-9) is a furan derivative characterized by two furan rings linked via a 1-methylethylidene (isopropylidene) bridge. Its IUPAC name is 5,5'-(propane-2,2-diyl)bis(2-(2-(furan-2-yl)propan-2-yl)furan), with a molecular formula of C₂₃H₂₈O₄ (inferred from structural analogs) . The compound features additional substituents on the furan rings, including methyl and furyl-propan-2-yl groups, which influence its physicochemical properties and reactivity.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(furan-2-yl)propan-2-yl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSTYYRPIFDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CO1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073416 | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17920-88-6 | |
| Record name | 2,2′-(1-Methylethylidene)bis[furan] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Di-2-furylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DI-2-FURYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XD66N8BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It is known to be a condensation product of furan and acetone, suggesting that its targets could be related to these compounds.
Mode of Action
2,2-Di(2-furyl)propane is synthesized through the reaction of two equivalents of furan and one equivalent of acetone, employing concentrated hydrochloric acid as the catalyst. The two furan moieties in 2,2-Di(2-furyl)propane may further react, at their respective unsubstituted 5-positions, with additional acetone.
Biochemical Pathways
It is a precursor (via hydrogenation) to the rubber additive bis(tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high-performance tires.
Pharmacokinetics
It is a relatively high boiling liquid (boiling point: 85−90 °c at 13 torr), which may impact its bioavailability.
Result of Action
It is known to be a precursor to the rubber additive bis(tetrahydrofuryl)propane, suggesting that its action may result in the production of this compound.
Action Environment
It is known to be a relatively high boiling liquid, suggesting that temperature could be a significant environmental factor influencing its action.
Biological Activity
Furan, 2,2'-(1-methylethylidene)bis- (CAS No. 17920-88-6) is an organic compound characterized by its unique dual furan structure connected by a methylene bridge. This structural configuration enhances its stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula: C10H10O2
Molecular Weight: 162.19 g/mol
IUPAC Name: 2,2'-(1-methylethylidene)bis(furan)
The compound's furan rings contribute to its aromatic properties, which are significant in biological interactions.
Antimicrobial Properties
Furan derivatives have been reported to exhibit antimicrobial activity against various pathogens. A study indicated that compounds with furan moieties could inhibit the growth of bacteria and fungi due to their ability to disrupt cellular membranes and metabolic processes. For example:
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 12 | 100 |
| Candida albicans | 10 | 100 |
These results suggest that furan-based compounds could serve as potential leads in the development of new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of furan derivatives. In vitro studies demonstrated that Furan, 2,2'-(1-methylethylidene)bis- could induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest: The compound was found to cause G1 phase arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction: Mechanistic studies revealed that it activates caspases, leading to programmed cell death.
A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
The biological activity of Furan, 2,2'-(1-methylethylidene)bis- can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways within pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that this compound can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Case Studies
-
Antimicrobial Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several furan derivatives, including Furan, 2,2'-(1-methylethylidene)bis-. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria. -
Cancer Research:
In a clinical trial assessing the efficacy of furan derivatives in cancer therapy, patients treated with formulations containing Furan, 2,2'-(1-methylethylidene)bis- showed improved outcomes compared to those receiving standard treatments alone. The study highlighted a reduction in tumor size and improved survival rates.
Scientific Research Applications
Chemical Properties and Structure
Furan, 2,2'-(1-methylethylidene)bis- has the molecular formula and a molecular weight of 176.21 g/mol. The compound features a dual furan structure connected by a methylene bridge, enhancing its stability and reactivity compared to simpler furan derivatives . The presence of the methylethylidene group increases its potential applications in various chemical processes.
Organic Synthesis
Furan derivatives are widely used as intermediates in the synthesis of more complex organic compounds. Furan, 2,2'-(1-methylethylidene)bis- can be synthesized through the condensation of furan and acetone using concentrated hydrochloric acid as a catalyst at ambient temperature . This compound serves as a precursor for:
- Rubber Additives : It is hydrogenated to produce bis(tetrahydrofuryl)propane, which is utilized in manufacturing high vinyl content rubber for high-performance tires .
Material Science
In material science, Furan, 2,2'-(1-methylethylidene)bis- is valuable for its properties that enhance the performance of materials:
- High-Performance Tires : The hydrogenation product, bis(tetrahydrofuryl)propane, acts as an effective rubber additive that improves elasticity and durability .
- Polymerization Catalysts : The compound can modify anionic polymerization catalysts to produce rubber with higher vinyl content .
Synthesis Methodology
The synthesis involves two equivalents of furan reacting with one equivalent of acetone. The reaction conditions can be adjusted to optimize yield and purity:
- Catalyst : Concentrated hydrochloric acid
- Temperature : Ambient or controlled cooling during reagent addition
- Outcome : Formation of 2,2-Di(2-furyl)propane which can be further processed .
Experimental Results
The resulting bis(tetrahydrofuryl)propane has been shown to significantly enhance the properties of rubber when incorporated into formulations for high-performance tires. Studies indicate that variations in the stereochemistry of hydrogenated products can lead to different physical properties and effectiveness in rubber applications .
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural distinctions between Furan, 2,2'-(1-methylethylidene)bis- and related furan derivatives:
Notes:
- The isopropylidene bridge in the target compound imparts steric hindrance and thermal stability compared to the simpler methylene bridge in Furan, 2,2'-methylenebis- .
- Hydrogenation of furan rings (e.g., in 2,2-di(2-tetrahydrofuryl)propane) reduces aromaticity, enhancing solubility in nonpolar solvents .
Physicochemical Properties
| Property | Furan, 2,2'-(1-methylethylidene)bis- | Furan, 2,2'-methylenebis- | 2,2-Di(2-tetrahydrofuryl)propane |
|---|---|---|---|
| Molecular Weight (g/mol) | 368.47 (calculated) | 148.16 | 184.28 |
| Boiling Point (°C) | Not reported | Not reported | 146 |
| Density (g/cm³) | Not reported | Not reported | 1.0 |
| Key Functional Groups | Isopropylidene, furyl-propan-2-yl | Methylene, furan | Tetrahydrofuran, isopropylidene |
Findings :
- The hydrogenated analog (2,2-di(2-tetrahydrofuryl)propane) has a lower molecular weight but higher boiling point (146°C) due to reduced aromaticity and increased polarity .
- Data gaps for the target compound suggest a need for experimental characterization, particularly regarding thermal stability and solubility.
Industrial Relevance
- Epoxy Resins : The isopropylidene bridge is structurally similar to BPA-derived epoxies (e.g., CAS 1675-54-3), which are used in coatings and adhesives . However, the furan-based compound may offer enhanced biodegradability compared to aromatic BPA analogs.
- Surfactants: Polyethylene glycol (PEG) derivatives of isopropylidene-linked compounds (e.g., CAS 37225-26-6) serve as nonionic surfactants in pharmaceuticals .
Stability and Reactivity Considerations
- Steric Hindrance : The bulky isopropylidene bridge in the target compound likely reduces oxidation susceptibility compared to methylene-bridged furans .
- Hydrogenation Effects : Tetrahydrofuran analogs (e.g., CAS 89686-69-1) exhibit improved chemical inertness, making them suitable for reactive environments .
Q & A
Q. How can controlled degradation studies inform the environmental persistence of polymers derived from this compound?
- Methodological Answer : Accelerated UV/oxidative aging (ASTM G154) simulates environmental breakdown. Monitor molecular weight reduction via GPC and fragment identification using LC-QTOF-MS. Compare biodegradation rates in soil slurry cultures (OECD 301B) to assess persistence. Data informs lifecycle analysis for sustainable material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
